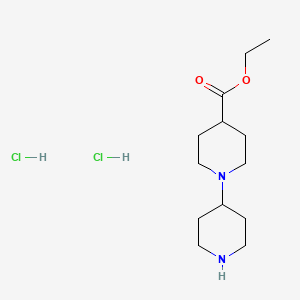

Ethyl 1,4'-bipiperidine-4-carboxylate dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1,4’-bipiperidine-4-carboxylate dihydrochloride is a chemical compound with the CAS Number: 930604-29-8 . It has a molecular weight of 313.27 and its IUPAC name is ethyl [1,4’-bipiperidine]-4-carboxylate dihydrochloride . The compound is solid in physical form .

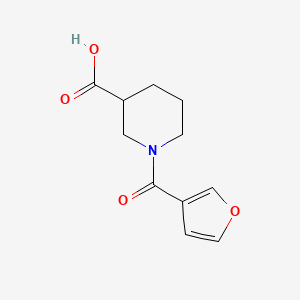

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;;/h11-12,14H,2-10H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is stored at room temperature in an inert atmosphere . The shipping temperature is normal .Scientific Research Applications

Chemical Precursors and Plant Biology

Ethylene, a simple two-carbon atom molecule, has profound effects on plant biology, with its biochemical precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), playing a crucial but often underestimated role. ACC is not only the precursor of ethylene but also has independent signaling capabilities, affecting plant growth and stress susceptibility. This highlights the importance of chemical precursors in plant hormone signaling and responses (B. V. D. Poel & D. Straeten, 2014).

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate, a compound found in fermented foods and beverages, raises health concerns due to its genotoxic and carcinogenic properties. Its formation mechanisms and the development of methods to reduce its levels in food products are areas of active research. This underscores the significance of understanding chemical reactions and toxicity in food science and safety (J. Weber & V. Sharypov, 2009).

Ethylene Oxide Sterilization

Ethylene oxide is a key agent in sterilizing medical devices, showcasing the critical role of chemical compounds in ensuring the safety and sterility of medical and surgical tools. The development of mathematical models to integrate sterilization process lethality demonstrates the intersection of chemistry and healthcare safety standards (G. C. Mendes, T. Brandão, & Cristina L. M. Silva, 2007).

Ethylmercury Toxicology

The toxicological comparison between ethylmercury and methylmercury, especially in the context of thimerosal-containing vaccines, reflects the ongoing need to understand the health implications of chemical compounds used in pharmaceuticals. This research contributes to public health policies and vaccine safety evaluations (J. Kern, D. Geier, Kristin G Homme, & M. Geier, 2019).

Safety and Hazards

Properties

IUPAC Name |

ethyl 1-piperidin-4-ylpiperidine-4-carboxylate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12;;/h11-12,14H,2-10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLPMHPBTNQQCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(isopropylthio)benzamide](/img/structure/B2591954.png)

![1-(2,5-dimethylbenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2591959.png)

![1-{1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2591960.png)

![N-(3-chloro-4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2591964.png)

![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B2591965.png)

![(Z)-methyl 2-(2-((3-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591970.png)

![4-(3-ethylphenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2591972.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone](/img/structure/B2591975.png)